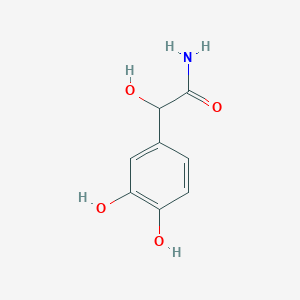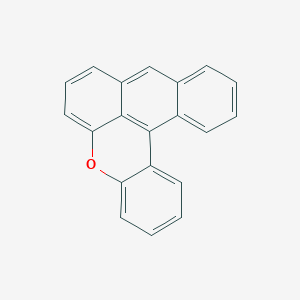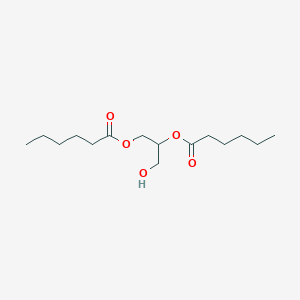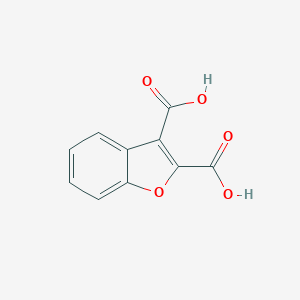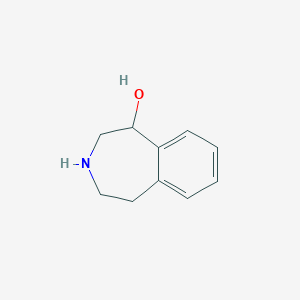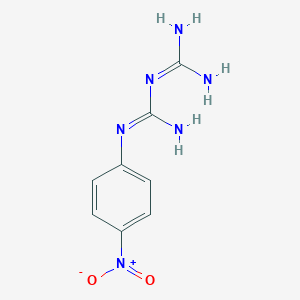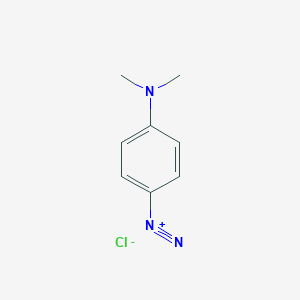![molecular formula C26H17NO4S B095171 9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- CAS No. 15958-61-9](/img/structure/B95171.png)
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- is a synthetic compound that has been extensively studied for its potential use in various fields of science and research. This compound is also known as AQ4N and has been found to have significant potential in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. In
Mecanismo De Acción
AQ4N is activated under hypoxic conditions, which leads to the formation of a cytotoxic metabolite. The metabolite is thought to function by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Efectos Bioquímicos Y Fisiológicos
AQ4N has been shown to have significant effects on the biochemical and physiological processes of cancer cells. The compound has been shown to induce DNA damage and inhibit DNA synthesis, which leads to cell death. AQ4N has also been shown to inhibit angiogenesis, which can lead to the starvation of tumors. The compound has also been shown to have an effect on the immune system, which can help to enhance the body's natural defense mechanisms against cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AQ4N has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. AQ4N is also selective for hypoxic cells, which makes it an ideal candidate for cancer treatment. However, AQ4N also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, which can affect the results of experiments. AQ4N also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of AQ4N. One potential direction is the development of new analogs of AQ4N that have improved stability and solubility. Another potential direction is the study of AQ4N in combination therapy with other anticancer drugs. The compound has also been studied for its potential use in other fields of research, such as the treatment of ischemic diseases. Further research is needed to fully understand the potential of AQ4N in these areas.
Métodos De Síntesis
The synthesis of AQ4N is a multi-step process that involves the reaction of anthracene-9,10-dione with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
AQ4N has been extensively studied for its potential use in cancer treatment. The compound has been shown to selectively target hypoxic cells, which are often found in solid tumors. AQ4N is a prodrug that is activated under hypoxic conditions, which makes it an ideal candidate for cancer treatment. The compound has also been studied for its potential use in combination therapy with other anticancer drugs.
Propiedades
Número CAS |
15958-61-9 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]- |
Fórmula molecular |
C26H17NO4S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
1-[4-(benzenesulfonyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C26H17NO4S/c28-25-20-9-4-5-10-21(20)26(29)24-22(25)11-6-12-23(24)27-17-13-15-19(16-14-17)32(30,31)18-7-2-1-3-8-18/h1-16,27H |
Clave InChI |
KENBLFRKIMERGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Otros números CAS |
15958-61-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



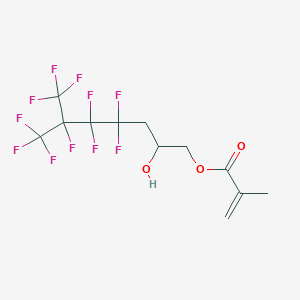
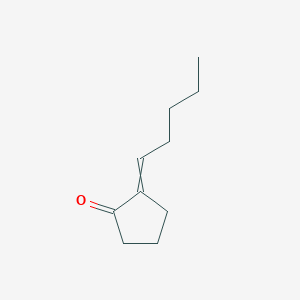
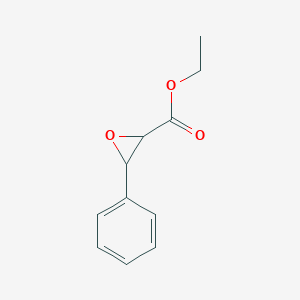
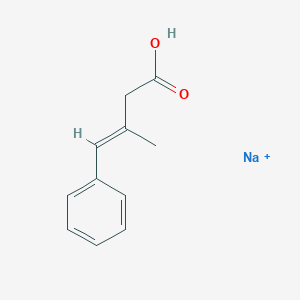
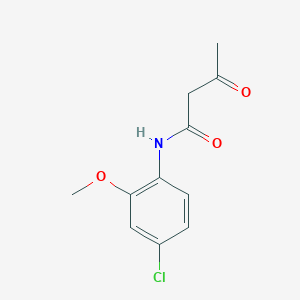
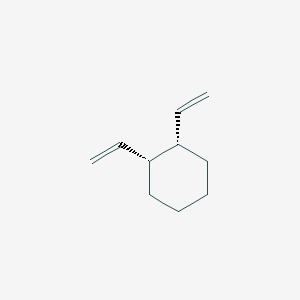
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
